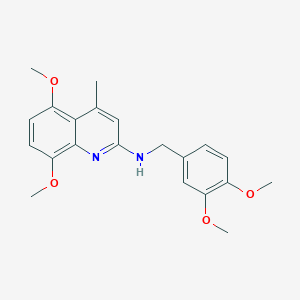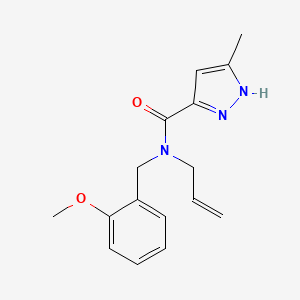
N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide
Descripción general
Descripción
N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide, also known as MPI-0479605, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of isonicotinohydrazides, which have been shown to possess significant biological activity.
Mecanismo De Acción
The mechanism of action of N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide involves the inhibition of the enzyme IKK-beta, which is a key regulator of the NF-kappaB signaling pathway. This pathway plays a critical role in the regulation of inflammation and immune responses. By inhibiting IKK-beta, N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide can block the activation of NF-kappaB and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has been shown to have significant biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory activity, studies have demonstrated that N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide can also inhibit the growth of cancer cells and induce apoptosis. Other studies have suggested that N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide may have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying the NF-kappaB signaling pathway. However, one limitation of N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide is that it can have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide. One area of interest is the potential use of this compound as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of more potent and selective inhibitors of IKK-beta that can be used to study the NF-kappaB pathway in greater detail. Finally, there is interest in exploring the potential of N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide as a treatment for cancer and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that N'-(1-methyl-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages and other immune cells.
Propiedades
IUPAC Name |
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-13(7-8-14-5-3-2-4-6-14)18-19-16(20)15-9-11-17-12-10-15/h2-12H,1H3,(H,19,20)/b8-7+,18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSOIDVYPRKBNX-OZOLYBCPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(mesityloxy)butyl]morpholine](/img/structure/B3860286.png)
![methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860288.png)
![ethyl 2-[2-(aminocarbonyl)-1-aziridinyl]-3-phenylpropanoate](/img/structure/B3860299.png)

![1-methyl-4-{2-[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}piperazine](/img/structure/B3860310.png)
![1-(4-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B3860318.png)
![5-amino-3-[1-cyano-2-(4-methylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3860323.png)

![4-methyl-N-{2-[2-({[(1-phenylethylidene)amino]oxy}acetyl)carbonohydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B3860336.png)
![2-[2-(4-chlorobenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3860341.png)
![2,4-dibromo-6-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B3860345.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3860355.png)
![4-[2-(4,6-dianilino-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B3860366.png)
![2-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B3860374.png)